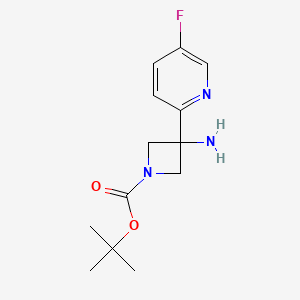

Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate is a bicyclic compound featuring an azetidine ring substituted with an amino group and a 5-fluoropyridin-2-yl moiety, protected by a tert-butyl carbamate group. This structure combines the conformational rigidity of the azetidine ring with the aromatic and electronic properties of the fluoropyridine, making it a valuable intermediate in medicinal chemistry, particularly for targeting enzymes or receptors requiring π-π stacking or hydrogen-bonding interactions .

Properties

IUPAC Name |

tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O2/c1-12(2,3)19-11(18)17-7-13(15,8-17)10-5-4-9(14)6-16-10/h4-6H,7-8,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDIXHSCRPKLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=NC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 5-fluoropyridine under specific conditions to introduce the fluoropyridinyl group . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The fluoropyridinyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Catalysts: Palladium on carbon for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an amine derivative.

Scientific Research Applications

Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.

Industry: Utilized in the development of new materials with desired chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridinyl group can enhance binding affinity to specific targets, while the azetidine ring may influence the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tert-butyl azetidine carboxylate derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity: The 5-fluoropyridin-2-yl group in the target compound increases lipophilicity (clogP ~2.1) compared to non-aromatic analogs like tert-butyl 3-aminoazetidine-1-carboxylate (clogP ~1.2) .

- Metabolic Stability: Fluorination on the pyridine ring (target) reduces oxidative metabolism compared to non-fluorinated analogs. In contrast, hydroxymethyl derivatives (e.g., CAS 142253-56-3) may undergo glucuronidation .

- Solubility : The hydroxymethyl-substituted derivative (CAS 142253-56-3) exhibits higher aqueous solubility (>50 mg/mL) than the target compound (~10 mg/mL) due to its polar group .

Biological Activity

Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 268.29 g/mol. Its structure includes a tert-butyl group, an amino group, and a 5-fluoropyridine moiety attached to an azetidine ring, contributing to its lipophilicity and potential bioactivity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl azetidine-1-carboxylate with 5-fluoropyridine derivatives. Common methods include:

- Cyclization Reactions : Formation of the azetidine ring using suitable precursors.

- Nucleophilic Substitution : Introduction of the fluoropyridinyl group through nucleophilic attacks.

- Protection Strategies : Protecting the carboxylate group using a tert-butyl group to enhance stability during synthesis.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Research indicates that this compound may interact with multiple biological pathways, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.

- Receptor Modulation : The compound can modulate receptor activity, influencing cellular responses and signaling pathways.

Anticancer Activity

Several studies have assessed the anticancer properties of related compounds, suggesting that this compound could exhibit similar effects. For instance:

- Cytotoxicity Studies : Related compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Example A | MCF-7 | 0.65 |

| Example B | U-937 | 2.41 |

These findings suggest that modifications in the structure can enhance biological activity, indicating that similar alterations in this compound might yield promising results in anticancer research .

Antibacterial Activity

The compound's structural features may also contribute to antibacterial properties. Research has indicated that related tert-butyl compounds can be effective against various bacterial strains, potentially serving as a scaffold for developing new antibiotics.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of azetidine-containing compounds, including those similar to this compound:

- Study on JAK Inhibition : Tert-butyl derivatives have been explored for their ability to inhibit Janus kinase (JAK) pathways, relevant in treating autoimmune diseases and cancers.

- Fluorinated Compounds : The introduction of fluorine into the pyridine ring has been shown to enhance metabolic stability and bioavailability, making these compounds more effective as drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.